2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” can be analyzed using its molecular formula C14H14BrNO3. The compound contains a benzamide moiety, which is a carboxamide derived from benzoic acid, and a 5-methylfuran moiety, which is a furan substituted by a methyl group at position 5 .Scientific Research Applications
Antidopaminergic Properties
Research into similar compounds, notably those involving bromo and benzamide structures, has shown potential applications in the field of antipsychotic agents. For example, studies on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have highlighted their significant antidopaminergic properties, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo. These compounds, due to their selective inhibition of hyperactivity components, indicate a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medication (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antifungal Applications
Compounds structurally related to 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide have been explored for their antifungal potential. A study involving the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has demonstrated their possible use as antifungal agents. Such research opens avenues for developing novel antifungal medications that leverage the unique structural properties of these compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
CCR5 Antagonist for HIV Treatment
A practical approach to synthesizing compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, shows potential in HIV treatment. This research demonstrates the feasibility of creating effective CCR5 antagonists, which are crucial for blocking HIV entry into cells. The methodology outlined could be applied to similar compounds, including 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, to explore their potential as HIV therapeutics (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide . These factors can include pH, temperature, presence of other compounds, and more.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJDWBDNOPNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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